![molecular formula C12H14Cl3N B13470302 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which is a saturated bridged bicyclic system. The presence of the 3,4-dichlorophenyl group adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process. This reaction is used to form the bicyclo[2.1.1]hexane core by reacting suitable dienes with dichloroketene under UV light .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced photochemical equipment to carry out the [2+2] cycloaddition efficiently. The reaction conditions are carefully controlled to avoid side reactions and to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the dichlorophenyl ring, using reagents like sodium azide or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or alkylated derivatives
Scientific Research Applications
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic structure but differ in the arrangement of the carbon atoms.
Bicyclo[3.1.1]heptanes: These compounds have an additional carbon atom in the bridge, leading to different chemical properties
Uniqueness
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14Cl3N |
|---|---|
Molecular Weight |
278.6 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H13Cl2N.ClH/c13-9-2-1-8(4-10(9)14)12-5-7(6-12)3-11(12)15;/h1-2,4,7,11H,3,5-6,15H2;1H |
InChI Key |
MTBCLAPNXCRCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1N)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
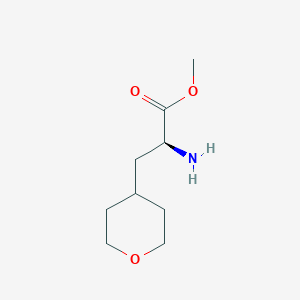

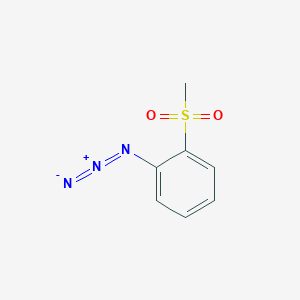
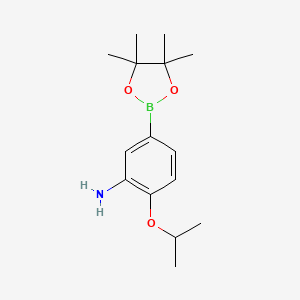
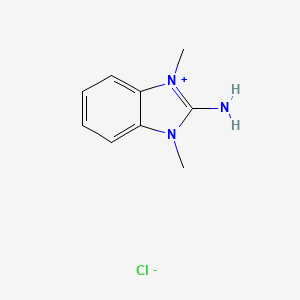

![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
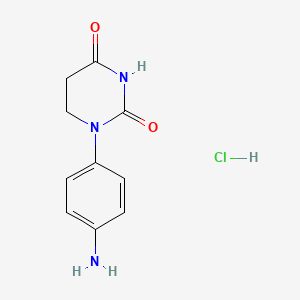
![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
